molecular formula C10H16N2O4S2 B2807834 3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795422-91-1

3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2807834
CAS No.: 1795422-91-1
M. Wt: 292.37
InChI Key: OVORJUUWVAYDLB-UHFFFAOYSA-N
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Description

3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a versatile chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound contains a thiazolidine-2,4-dione moiety, which is known for its biological activity and is often found in pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

The thiazolidin-2,4-dione (TZD) moiety, which is a part of the 3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione structure, plays a central role in the biological functioning of several essential molecules . TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Cellular Effects

The cellular effects of this compound are not fully understood yet. It is known that TZD analogues, which share a similar structure, can have significant effects on cells. For example, they can improve insulin resistance, which can have a profound effect on cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully known. Tzd analogues are known to exert their effects at the molecular level through several mechanisms. They improve insulin resistance through PPAR-γ receptor activation, inhibit cytoplasmic Mur ligases, and scavenge reactive oxygen species (ROS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with an appropriate azetidine derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: The parent compound, known for its biological activity.

    5-Benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione: A derivative with antioxidant properties.

    Imidazole-thiazolidine-2,4-dione conjugates: Compounds with potential anticancer activity

Uniqueness

3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione stands out due to its unique combination of the azetidine and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. The compound features an azetidine ring and an isobutylsulfonyl substituent, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant studies and data.

Thiazolidine derivatives, including this compound, have shown potential as anticancer agents. They interfere with cellular pathways involved in cancer progression, primarily through:

  • Inhibition of Protein Kinases : These compounds can modulate signaling pathways that are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : They have been observed to induce programmed cell death in various cancer cell lines.

Research Findings

In vitro studies demonstrate that this compound inhibits the growth of several cancer cell types. For example, a study indicated that thiazolidine derivatives could significantly reduce cell viability in breast cancer cell lines (MCF-7) and colorectal cancer cells (HCT116) through apoptosis induction.

Overview

The antibacterial properties of thiazolidine derivatives have also been explored. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antibacterial activity was assessed using the broth dilution method. The MIC values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (mg/L)Activity Level
Staphylococcus aureus5.00Highly Active
Escherichia coli10.00Moderately Active
Bacillus subtilis7.50Highly Active
Pseudomonas aeruginosa15.00Limited Activity

Structure–Activity Relationship (SAR)

The SAR analysis suggests that the presence of the azetidine ring and isobutylsulfonyl group enhances the biological profile of this compound compared to other thiazolidine derivatives . For instance, compounds lacking these structural features exhibited significantly lower antibacterial activity.

Study on Anticancer Efficacy

A recent study focused on the efficacy of thiazolidine derivatives in inhibiting tumor growth in vivo. Mice implanted with human cancer cells were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size, with significant differences observed at higher concentrations.

Study on Antibacterial Properties

Another investigation assessed the antibacterial effects against clinical isolates of Staphylococcus aureus. The study revealed that the compound demonstrated bactericidal activity at concentrations significantly lower than those required for cytotoxic effects on human cells (HEK-293), indicating a favorable therapeutic index .

Properties

IUPAC Name

3-[1-(2-methylpropylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S2/c1-7(2)6-18(15,16)11-3-8(4-11)12-9(13)5-17-10(12)14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVORJUUWVAYDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CC(C1)N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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